1-Cyclopentyl-1-tosylmethyl isocyanide
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Overview
Description
1-Cyclopentyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 g/mol . This compound is characterized by the presence of a cyclopentyl group, a tosylmethyl group, and an isocyanide functional group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Cyclopentyl-1-tosylmethyl isocyanide typically involves the reaction of cyclopentylmethylamine with tosyl chloride to form the corresponding tosylmethyl derivative. This intermediate is then treated with a suitable isocyanide reagent under controlled conditions to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-Cyclopentyl-1-tosylmethyl isocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include nitriles, primary amines, and substituted derivatives.
Scientific Research Applications
1-Cyclopentyl-1-tosylmethyl isocyanide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1-tosylmethyl isocyanide involves its ability to act as a nucleophile and participate in various cycloaddition reactions. The isocyanide group is highly reactive and can form stable complexes with electrophilic species, facilitating the formation of diverse chemical structures . The molecular targets and pathways involved in these reactions are primarily related to the formation of heterocyclic compounds and the stabilization of protein-ligand complexes .
Comparison with Similar Compounds
1-Cyclopentyl-1-tosylmethyl isocyanide can be compared to other similar compounds such as:
Tosylmethyl isocyanide (TosMIC): Similar in structure but lacks the cyclopentyl group, making it less sterically hindered and more reactive in certain reactions.
Cyclohexyl isocyanide: Contains a cyclohexyl group instead of a cyclopentyl group, leading to differences in steric effects and reactivity.
Phenyl isocyanide: Contains a phenyl group, which significantly alters its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of steric hindrance from the cyclopentyl group and the electron-withdrawing effects of the tosyl group, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-[cyclopentyl(isocyano)methyl]sulfonyl-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-11-7-9-13(10-8-11)18(16,17)14(15-2)12-5-3-4-6-12/h7-10,12,14H,3-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBRQNBTPMQAPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCC2)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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